molecular formula C6H13NO B1400427 3-Amino-1-methylcyclopentanol CAS No. 1408075-75-1

3-Amino-1-methylcyclopentanol

Cat. No. B1400427
M. Wt: 115.17 g/mol
InChI Key: IYFHJEJEAYGRRF-UHFFFAOYSA-N
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Description

3-Amino-1-methylcyclopentanol (3AMCP) is an important organic compound used in a variety of scientific and industrial applications. It is a cyclic primary amine, and is a derivative of cyclopentanol. 3AMCP is a colorless liquid at room temperature and is soluble in water. It has a molecular formula of C5H11NO and a molecular weight of 103.15 g/mol. The compound has a wide range of uses, including as a reagent in synthesis, as a surfactant, and as a corrosion inhibitor.

Scientific Research Applications

Understanding Ethylene Inhibition in Plant Growth

The discovery of 1-Methylcyclopropene (1-MCP) as an inhibitor of ethylene action showcases the importance of chemical compounds in understanding and manipulating plant growth processes. Ethylene plays a significant role in the ripening and senescence of fruits, vegetables, and floriculture crops. Research demonstrates that 1-MCP can effectively inhibit ethylene effects across a broad spectrum of plants, offering insights into controlling these processes for agricultural advancements (Blankenship & Dole, 2003).

Expanding Commercial Applications of Ethylene Inhibition

Further investigations into the commercial utilization of 1-MCP reflect its rapid adoption within the apple industry and its potential across a wider range of fruits and vegetables. This body of work underlines the compound's role in maintaining product quality post-harvest, offering a snapshot of ongoing advancements and future directions in food science and technology (Watkins, 2006).

Exploration of Novel Synthetic Opioids

Research on non-fentanil novel synthetic opioid receptor agonists, including N-substituted benzamides and acetamides, as well as 4-aminocyclohexanols, highlights the ongoing search for new psychoactive substances with potential therapeutic applications. This review discusses the chemistry, pharmacology, and emergence of these compounds as substances of abuse, underscoring the complexity of drug development and regulation (Sharma et al., 2018).

Heterocyclic Compounds in Drug Discovery

The pharmacological significance of 1,2,4-triazole-containing scaffolds, synthesized using 3-amino-1,2,4-triazole, showcases the role of heterocyclic compounds in developing new drug candidates. These compounds are explored for their potential against cancer cells, microbes, and various diseases, indicating the breadth of chemical applications in medicinal chemistry and drug discovery (Nasri et al., 2021).

Safety And Hazards

The safety data sheet for a related compound, “3-Methylcyclopentanol”, indicates that it is a flammable liquid and vapor. It advises keeping the substance away from heat, sparks, open flames, and hot surfaces. In case of skin contact, it recommends washing off with soap and plenty of water .

properties

IUPAC Name

3-amino-1-methylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(8)3-2-5(7)4-6/h5,8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFHJEJEAYGRRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001307974
Record name 3-Amino-1-methylcyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-methylcyclopentanol

CAS RN

1408075-75-1
Record name 3-Amino-1-methylcyclopentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408075-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-1-methylcyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001307974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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